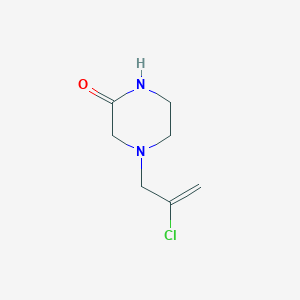
4-(2-Chloroprop-2-enyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroprop-2-enyl)piperazin-2-one, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a synthetic derivative of piperazine and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
4-(2-Chloroprop-2-enyl)piperazin-2-one acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to the receptor site and prevents the binding of glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. This results in a decrease in the activity of the receptor and a reduction in calcium influx into the cell.
Biochemical and Physiological Effects
4-(2-Chloroprop-2-enyl)piperazin-2-one has been found to have a variety of biochemical and physiological effects. It has been shown to impair learning and memory in animal models, which is consistent with its role as an NMDA receptor antagonist. 4-(2-Chloroprop-2-enyl)piperazin-2-one has also been found to have anxiolytic and antidepressant effects, as well as antipsychotic properties.
Advantages and Limitations for Lab Experiments
4-(2-Chloroprop-2-enyl)piperazin-2-one has several advantages as a tool for scientific research. It is a highly specific NMDA receptor antagonist and has been extensively studied, making it a well-characterized compound. It is also relatively easy to synthesize and purify. However, 4-(2-Chloroprop-2-enyl)piperazin-2-one has some limitations. It has a short half-life in the body, which limits its usefulness in vivo. Additionally, it has been found to have some toxic effects at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4-(2-Chloroprop-2-enyl)piperazin-2-one. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of research is the use of 4-(2-Chloroprop-2-enyl)piperazin-2-one as a tool to study the role of NMDA receptors in drug addiction and withdrawal. Additionally, 4-(2-Chloroprop-2-enyl)piperazin-2-one could be used to investigate the potential therapeutic effects of NMDA receptor antagonists in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 4-(2-Chloroprop-2-enyl)piperazin-2-one involves the reaction of 2-chloropropene with piperazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of 4-(2-Chloroprop-2-enyl)piperazin-2-one can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
4-(2-Chloroprop-2-enyl)piperazin-2-one has been widely used in scientific research as a tool to study the central nervous system. It has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. 4-(2-Chloroprop-2-enyl)piperazin-2-one has also been used to study the effects of drugs on the brain and to investigate the mechanisms of drug addiction.
properties
IUPAC Name |
4-(2-chloroprop-2-enyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-6(8)4-10-3-2-9-7(11)5-10/h1-5H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJDCGYWORSJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCNC(=O)C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroprop-2-enyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)


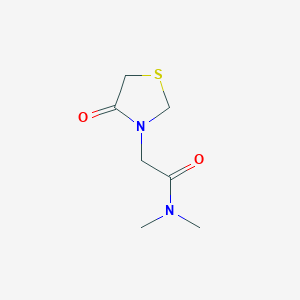

![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)
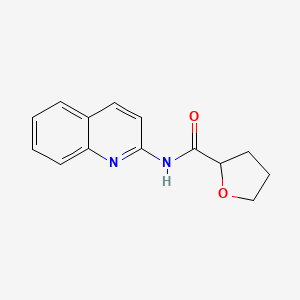
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
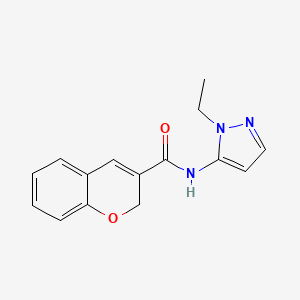
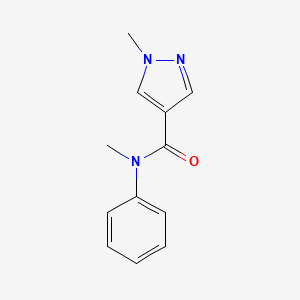
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)